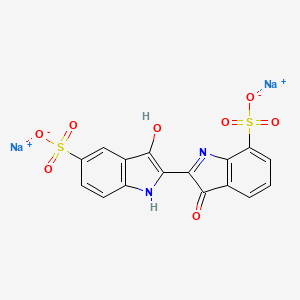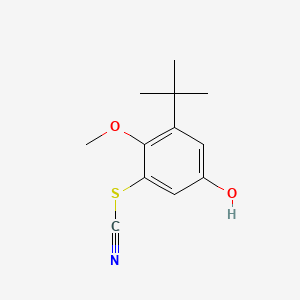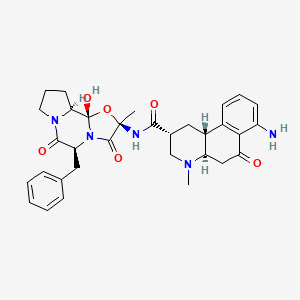
(5'alpha,10alpha)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3',6',18-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5’alpha,10alpha)-1-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone is a complex organic compound belonging to the ergot alkaloid family These compounds are known for their diverse biological activities and are often derived from the ergot fungus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5’alpha,10alpha)-1-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone typically involves multiple steps, starting from simpler ergot alkaloids. The key steps include:
Hydrogenation: The initial ergot alkaloid undergoes hydrogenation to reduce specific double bonds.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide.
Methylation: Methyl groups are introduced using methylating agents such as methyl iodide.
Benzylation: The phenylmethyl group is introduced through a benzylation reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Optimization: Using efficient catalysts to speed up reactions.
Reaction Conditions: Controlling temperature, pressure, and pH to maximize yield.
Purification: Employing techniques like chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Benzyl chloride, methyl iodide.
Major Products
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Benzylated and methylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects, particularly in treating neurological disorders.
Industry
Pharmaceutical Manufacturing: Utilized in the production of drugs targeting specific biological pathways.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting enzymes involved in neurotransmitter synthesis and degradation.
Pathways: Modulating signaling pathways related to neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
Ergotamine: Another ergot alkaloid with similar structural features.
Lysergic Acid Diethylamide: A well-known derivative with distinct pharmacological effects.
Uniqueness
Structural Modifications: The presence of specific hydroxyl, methyl, and phenylmethyl groups distinguishes it from other ergot alkaloids.
Biological Activity: Exhibits unique biological activities due to its distinct molecular interactions.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C32H37N5O6 |
|---|---|
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
(2R,4aR,10bR)-7-amino-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4-methyl-6-oxo-1,2,3,4a,5,10b-hexahydrobenzo[f]quinoline-2-carboxamide |
InChI |
InChI=1S/C32H37N5O6/c1-31(34-28(39)19-15-21-20-10-6-11-22(33)27(20)25(38)16-23(21)35(2)17-19)30(41)37-24(14-18-8-4-3-5-9-18)29(40)36-13-7-12-26(36)32(37,42)43-31/h3-6,8-11,19,21,23-24,26,42H,7,12-17,33H2,1-2H3,(H,34,39)/t19-,21-,23-,24+,26+,31-,32+/m1/s1 |
Clave InChI |
LFGNPVZUOHABSN-PZHANVKFSA-N |
SMILES isomérico |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC(=O)C7=C6C=CC=C7N)N(C5)C |
SMILES canónico |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC(=O)C7=C6C=CC=C7N)N(C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


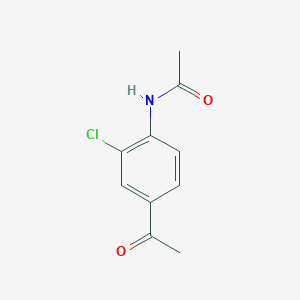
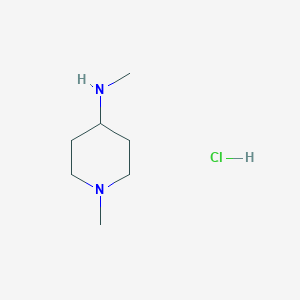

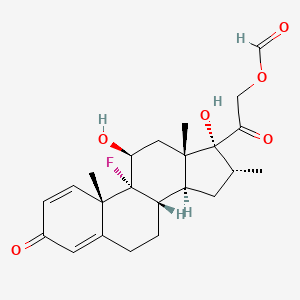
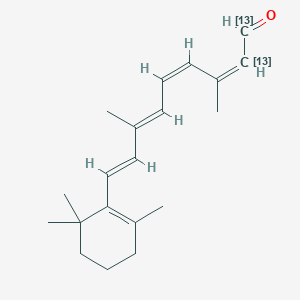
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
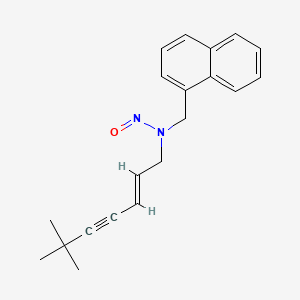
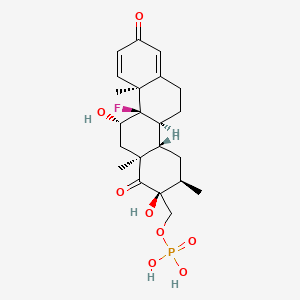
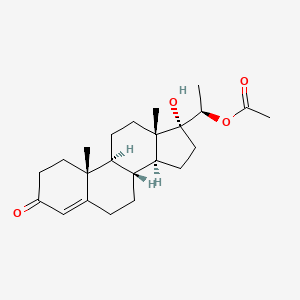
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
